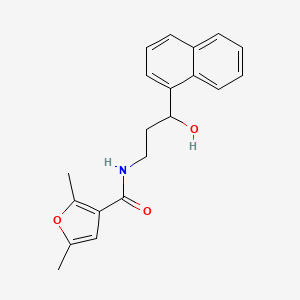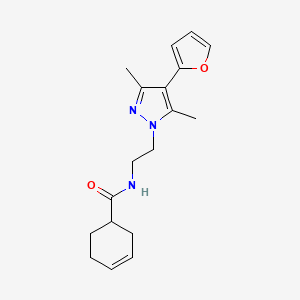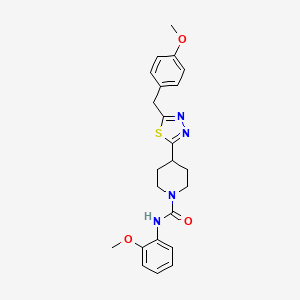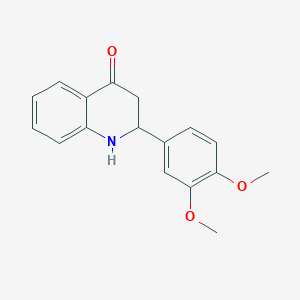
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, also known as HNP, is a synthetic compound that has shown promising results in scientific research. It is a small molecule that has been synthesized using various methods and has been studied for its potential applications in the field of medicine.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
Naphthalene derivatives have been explored for their antimicrobial and antibacterial properties. Compounds such as N-alkoxyphenylhydroxynaphthalenecarboxamides have shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains, with some exhibiting comparable or higher activity than rifampicin, a standard antibiotic. These compounds' antimycobacterial activity and low cytotoxicity make them potential candidates for treating mycobacterial infections (Goněc et al., 2016). Similarly, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated antibacterial and antimycobacterial activities against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating their potential in antibacterial therapy (Goněc et al., 2015).
Material Science
Naphthalene derivatives are also significant in material science, particularly in the synthesis of thermally stable polymers. For instance, naphthalene-ring containing diamines have been utilized to prepare novel polyamides with good solubility and thermal stability, which are crucial properties for advanced materials applications (Mehdipour‐Ataei et al., 2005).
Synthetic Methodology
In synthetic chemistry, naphthalene derivatives serve as key intermediates. The synthesis of mono- and difluoronaphthoic acids, for instance, highlights the use of naphthalene compounds in constructing biologically active molecules. Such synthetic strategies enable the development of new pharmaceuticals and agrochemicals (Tagat et al., 2002).
properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-12-18(14(2)24-13)20(23)21-11-10-19(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12,19,22H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAPMAOSOAALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471338.png)



![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)





![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
